4-クロロ-2-フルオロ-3-メトキシフェニルボロン酸

概要

説明

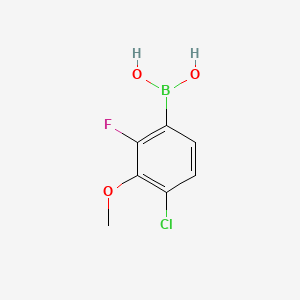

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO3 and its molecular weight is 204.39 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-fluoro-3-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-3-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

「4-クロロ-2-フルオロ-3-メトキシフェニルボロン酸」を含むフェニルボロン酸は、鈴木・宮浦クロスカップリング反応で一般的に使用されます 。この反応は、有機合成における炭素-炭素結合の形成に広く使用されている、パラジウム触媒クロスカップリングの一種です。

ヘテロビアリルの合成

フェニルボロン酸は、ヘテロビアリルの合成にも使用されます 。ヘテロビアリルは、多くの医薬品や天然産物において重要な構造です。

ヒドロキシフェニルナフトールの調製

類似の化合物は、ヒドロキシフェニルナフトールの調製に使用されてきました 。これらの化合物は、潜在的な治療用途を持つ17β-ヒドロキシステロイドデヒドロゲナーゼタイプ2阻害剤として知られています。

ルテニウム触媒アリール化反応

フェニルボロン酸は、ルテニウム触媒アリール化反応に参加できます 。これは、炭素-炭素結合の形成に使用される、遷移金属触媒反応の一種です。

アミノ-トリメトキシフェニル-アリールチアゾールの合成

フェニルボロン酸は、アミノ-トリメトキシフェニル-アリールチアゾールの合成に使用されてきました 。これらの化合物は、微小管阻害剤として知られており、潜在的な抗腫瘍活性を示します。

ロジウム触媒シアノ化

フェニルボロン酸は、ロジウム触媒シアノ化に使用できます 。この反応は、医薬品、染料、およびポリマーの製造において重要なニトリルの合成に使用されます。

作用機序

Target of Action

The primary target of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

4-Chloro-2-fluoro-3-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The molecular and cellular effects of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid’s action are primarily seen in its role in the SM coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

生物活性

4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CFMB) is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group, chlorine, and fluorine atoms. Its molecular formula is and it has a molecular weight of 204.39 g/mol. The compound is primarily recognized for its role in organic synthesis and potential biological activity, particularly in medicinal chemistry.

The biological activity of CFMB is largely attributed to its ability to interact with biological molecules through reversible covalent bonding, particularly with hydroxyl groups present in enzymes and receptors. This interaction is foundational to the Suzuki-Miyaura (SM) coupling reaction , a widely used method in organic synthesis which facilitates the formation of carbon-carbon bonds.

Key Mechanisms:

- Transmetalation: CFMB participates in transmetalation processes, crucial for the SM coupling.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, enhancing its therapeutic relevance.

Biological Activity Overview

Recent studies have indicated that CFMB exhibits various biological activities, including antimicrobial and anticancer properties. The compound's unique substituents may enhance its binding affinity and specificity towards target proteins.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study investigated the effects of CFMB on various bacterial strains, highlighting its inhibitory action against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research focusing on the anticancer effects revealed that CFMB could inhibit the proliferation of certain cancer cell lines, such as breast and prostate cancer cells. The mechanism was linked to its interaction with specific signaling pathways that regulate cell growth and apoptosis.

- Enzyme Interaction Studies : CFMB has been evaluated for its ability to inhibit enzymes like carbonic anhydrase and certain kinases. These studies utilized kinetic assays to determine the binding affinity and inhibition constants, demonstrating significant enzyme inhibition at micromolar concentrations.

Synthesis and Applications

CFMB is synthesized through various methods involving boronic acid chemistry. Its applications extend beyond biological activity; it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods:

- Boronate Ester Formation : CFMB can be synthesized via reactions involving lithiated phenols and boron reagents.

- Isolation Techniques : Methods for isolating CFMB from reaction mixtures have been optimized to achieve high purity (>90%) suitable for research applications.

特性

IUPAC Name |

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJCQSNQOHRAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657510 | |

| Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944129-07-1 | |

| Record name | B-(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944129-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944129071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. The research describes a method where this compound is first extracted into an organic phase using methyl isobutyl ketone [, ]. This extracted compound then reacts with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, also in methyl isobutyl ketone, to form an intermediate compound. A subsequent deacetylation step yields the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ].

Q2: What are the advantages of the described method using 4-Chloro-2-fluoro-3-methoxyphenylboronic acid for this synthesis?

A2: The research highlights several advantages of this synthetic approach. Firstly, the extraction of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid into methyl isobutyl ketone increases the overall yield of the final product [, ]. Secondly, this method simplifies the process by reducing the number of solvents required, thereby minimizing complexity and cost [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。